Bis(1,3-dichloro-2-propyl) phosphate

Description

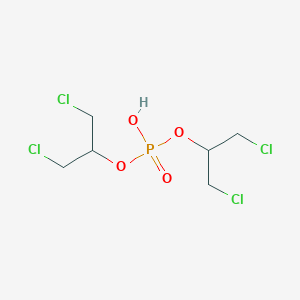

Structure

3D Structure

Propriétés

IUPAC Name |

bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKRUBFJSSBFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992969 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-72-7 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(1,3-dichloro-2-propyl) phosphate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a significant organophosphate compound, primarily recognized as the major metabolite of the widely used flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Its presence in biological and environmental samples serves as a key biomarker for exposure to its parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of BDCPP, including a proposed synthesis protocol, detailed characterization data, and visual representations of its metabolic formation and analytical workflow. This document is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development who are working with or studying the effects of TDCPP and its metabolites.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP), with the chemical formula C₆H₁₁Cl₄O₄P, is a dialkyl phosphate ester. It has garnered significant attention in the scientific community due to its role as the primary biotransformation product of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a flame retardant commonly used in polyurethane foams, plastics, and textiles. As TDCPP is an additive flame retardant, it can leach into the environment, leading to widespread human exposure. Consequently, the detection and quantification of BDCPP in human matrices, such as urine, are crucial for assessing exposure levels to TDCPP and understanding its potential health implications.

This guide outlines the chemical synthesis and detailed characterization of BDCPP, providing researchers with the necessary information for its laboratory preparation and analytical identification.

Synthesis of Bis(1,3-dichloro-2-propyl) phosphate

Proposed Experimental Protocol: Controlled Hydrolysis of TDCPP

This proposed protocol is based on general principles of organophosphate ester hydrolysis and should be optimized and validated in a laboratory setting.

Materials:

-

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or other suitable alcohol as a co-solvent

-

Hydrochloric acid (HCl) for neutralization

-

Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve TDCPP in a suitable solvent mixture, such as ethanol and water.

-

Hydrolysis: Add a stoichiometric amount (or a slight excess) of a base, such as sodium hydroxide, to the solution. The reaction mixture is then heated to reflux and monitored over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the disappearance of the starting material and the formation of the desired product.

-

Neutralization and Work-up: Once the reaction has reached the desired level of conversion, the mixture is cooled to room temperature. The solution is then neutralized with a dilute acid, such as hydrochloric acid.

-

Extraction: The aqueous solution is extracted several times with an organic solvent like dichloromethane or ethyl acetate to isolate the product. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude BDCPP is then purified using column chromatography on silica gel to separate it from unreacted TDCPP and the mono-substituted hydrolysis product.

Characterization of Bis(1,3-dichloro-2-propyl) phosphate

Thorough characterization is essential to confirm the identity and purity of the synthesized BDCPP. The following are key analytical techniques and expected data.

Physical and Chemical Properties

The physical and chemical properties of BDCPP are summarized in the table below. It is important to note that some of these values are computed rather than experimentally determined.

| Property | Value |

| CAS Number | 72236-72-7 |

| Molecular Formula | C₆H₁₁Cl₄O₄P |

| Molecular Weight | 319.93 g/mol |

| IUPAC Name | bis(1,3-dichloropropan-2-yl) hydrogen phosphate |

| Appearance | Colorless to light beige thick oil or sticky solid |

| Computed XLogP3 | 2.5 |

| Computed Hydrogen Bond Donor Count | 1 |

| Computed Hydrogen Bond Acceptor Count | 4 |

| Computed Rotatable Bond Count | 6 |

Spectroscopic Data

Mass spectrometry is a key technique for the identification of BDCPP. The following data has been reported for its analysis by LC-MS.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion (m/z) | [M-H]⁻: 316.9078, [M+H]⁺: 318.922 |

| Key Fragment Ions (m/z) | 98.98, 208.95, 75.00, 116.99 (Positive Mode); 212.44, 316.90 (Negative Mode) |

Expected Features for BDCPP NMR:

-

¹H NMR: Complex multiplets are expected for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the 1,3-dichloro-2-propyl groups. The P-OH proton would likely appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the methine and methylene carbons of the propyl groups are expected.

-

³¹P NMR: A single resonance is expected, with a chemical shift characteristic of a dialkyl phosphate.

Specific experimental IR data for BDCPP is not available in the searched literature. However, the IR spectrum of an organophosphate ester can be predicted to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P=O (phosphoryl) | 1300 - 1250 |

| P-O-C (ester) | 1050 - 950 |

| C-Cl (alkyl halide) | 850 - 550 |

| O-H (hydroxyl, broad) | 3600 - 3200 |

| C-H (alkane) | 3000 - 2850 |

Visualizations

Proposed Synthesis Pathway of BDCPP

Caption: Proposed synthesis of BDCPP via controlled hydrolysis.

Metabolic Pathway of TDCPP to BDCPP

Caption: Metabolic pathway of TDCPP to BDCPP.

Experimental Workflow for BDCPP Analysis in Urine

Caption: Workflow for urinary BDCPP analysis.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary and specific metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1] The ubiquitous presence of TDCPP in consumer products and the environment has led to widespread human exposure, making the study of its metabolite, BDCPP, crucial for understanding potential toxicological and pharmacological effects. This technical guide provides a comprehensive overview of the physicochemical properties of BDCPP, alongside its parent compound TDCPP for comparative analysis. It includes detailed experimental protocols for determining these properties and explores the known and suspected biological signaling pathways affected by these compounds.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its environmental fate, bioavailability, and interaction with biological systems. The following tables summarize the key physicochemical properties of BDCPP and its parent compound, TDCPP.

Table 1: Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

| Property | Value | Source(s) |

| CAS Number | 72236-72-7 | [2][3] |

| Molecular Formula | C₆H₁₁Cl₄O₄P | [2][4] |

| Molecular Weight | 319.93 g/mol | [2][5] |

| Physical State | Off-white to pale yellow gel or waxy solid | [6] |

| IUPAC Name | bis(1,3-dichloropropan-2-yl) hydrogen phosphate | [3] |

Table 2: Physicochemical Properties of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

| Property | Value | Source(s) |

| CAS Number | 13674-87-8 | [7][8] |

| Molecular Formula | C₉H₁₅Cl₆O₄P | [7][9] |

| Molecular Weight | 430.91 g/mol | [10][11] |

| Physical State | Clear colorless viscous liquid; may solidify at low temperatures | [7][9] |

| Melting Point | -64 °C | [12][13] |

| Boiling Point | 457-459 °F at 5 mmHg (236-237 °C) | [10] |

| Water Solubility | < 1 mg/mL at 24 °C | [14][15] |

| Vapor Pressure | 1.03 x 10⁻⁵ mmHg at 25 °C | [10] |

| Octanol-Water Partition Coefficient (log Kow) | 3.65 | [7][16] |

| IUPAC Name | tris(1,3-dichloropropan-2-yl) phosphate | [7] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of the OECD guidelines relevant to the properties listed above.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

-

Column Elution Method:

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

-

-

Flask Method:

-

An excess of the test substance is added to water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined.

-

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion method.

-

Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Dynamic Method (Cottrell's Method):

-

The boiling temperature of the substance is measured at various controlled pressures.

-

The vapor pressure at a given temperature is determined by interpolation.

-

-

Static Method:

-

The substance is placed in a thermostatically controlled container connected to a pressure measuring device.

-

The system is evacuated, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.

-

-

Effusion Method (Knudsen Effusion):

-

The rate of effusion of the vapor through a small orifice into a vacuum is measured.

-

The vapor pressure is calculated from the rate of mass loss.

-

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. OECD provides three main guidelines for its determination.

-

Shake Flask Method (OECD Guideline 107):

-

A solution of the test substance in either water-saturated n-octanol or n-octanol-saturated water is prepared.

-

The solution is mixed with the other phase (water or n-octanol) in a vessel and shaken to facilitate partitioning.

-

After centrifugation to separate the phases, the concentration of the substance in both the n-octanol and water layers is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

-

-

HPLC Method (OECD Guideline 117):

-

This is an indirect method where the retention time of the test substance on a reverse-phase high-performance liquid chromatography (HPLC) column is measured.

-

The column is calibrated using a series of reference compounds with known log Kow values.

-

The log Kow of the test substance is then estimated by interpolation from the calibration curve.

-

-

Slow-Stirring Method (OECD Guideline 123):

-

The test substance is dissolved in either water or n-octanol.

-

The two phases are gently stirred in a thermostated vessel to avoid the formation of micro-droplets.

-

Samples are taken from both phases at different time points until equilibrium is reached.

-

The concentrations in both phases are determined, and the log Kow is calculated.

-

Biological Interactions and Signaling Pathways

While direct studies on the signaling pathways of BDCPP are limited, a significant body of research on its parent compound, TDCPP, provides strong evidence for its potential biological targets. As the primary metabolite, BDCPP is likely to interact with similar cellular machinery. The following sections and diagrams illustrate the key known and suspected signaling pathways.

Metabolism of TDCPP to BDCPP

The primary metabolic pathway for TDCPP involves the enzymatic removal of one of the 1,3-dichloro-2-propyl groups to form BDCPP. This biotransformation is a crucial step in the detoxification and excretion of the parent compound.

Metabolism of TDCPP to its primary metabolite, BDCPP.

Interaction with Nuclear Receptors

Organophosphate esters, including TDCPP and likely BDCPP, are suspected to act as endocrine-disrupting chemicals by interacting with various nuclear receptors. These interactions can lead to the activation or inhibition of downstream gene expression, resulting in a range of physiological effects.

Suspected interaction of BDCPP with various nuclear receptors.

Experimental Workflow for In Vitro Nuclear Receptor Assays

To determine the interaction of a compound like BDCPP with nuclear receptors, in vitro reporter gene assays are commonly employed. This workflow provides a generalized overview of such an experiment.

Workflow for an in vitro nuclear receptor reporter assay.

Developmental Toxicity in Zebrafish

Zebrafish embryos are a widely used model system to study developmental toxicity. Exposure to TDCPP has been shown to cause a range of developmental defects, providing insights into the potential effects of BDCPP.

Workflow for a zebrafish developmental toxicity assay.

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals on the physicochemical properties of Bis(1,3-dichloro-2-propyl) phosphate. The provided data, standardized experimental protocols, and insights into potential biological interactions are intended to facilitate further research into the toxicological and pharmacological profiles of this important metabolite. A deeper understanding of BDCPP is essential for assessing the risks associated with widespread exposure to its parent compound, TDCPP, and for the development of safer alternatives.

References

- 1. Tris(1,3-dichloro-2-propyl)phosphate (tdcpp) 13674-87-8 at Best Price in Hangzhou, Zhejiang | Hangzhou Bayee Chemical Co., Ltd. [tradeindia.com]

- 2. scbt.com [scbt.com]

- 3. Bis(1,3-dichloro-2-propyl) phosphate | RUO | Supplier [benchchem.com]

- 4. Bis(1,3-dichloro-2-propyl) phosphate | C6H11Cl4O4P | CID 188119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anexib.com [anexib.com]

- 6. Bis(1,3-dichloro-2-propyl) Phosphate-d10 (1477495-19-4) for sale [vulcanchem.com]

- 7. Tris(1,3-dichloro-2-propyl) phosphate | C9H15Cl6O4P | CID 26177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 10. TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Tris(1,3-dichloroisopropyl)phosphate [webbook.nist.gov]

- 12. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]

- 13. Tris(1,3-dichloro-2-propyl)phosphate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Tris(1,3-dichloro-2-propyl)phosphate CAS#: 13674-87-8 [m.chemicalbook.com]

- 15. Tris(1,3-dichloro-2-propyl)phosphate | 13674-87-8 [chemicalbook.com]

- 16. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to Bis(1,3-dichloro-2-propyl) phosphate (CAS: 72236-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a key organophosphate ester and the primary metabolite of the widely used flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This technical guide provides a comprehensive overview of BDCPP, focusing on its chemical and physical properties, analytical methodologies for its detection, and its toxicological significance as a biomarker of exposure to TDCPP. While much of the existing research focuses on the parent compound, this guide also explores the potential biological activities and signaling pathway interactions of BDCPP, drawing from studies on TDCPP and related organophosphates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Chemical and Physical Properties

BDCPP is a dialkyl phosphate with the molecular formula C₆H₁₁Cl₄O₄P.[1] It is a metabolite of the flame retardant TDCPP.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72236-72-7 | [1] |

| Molecular Formula | C₆H₁₁Cl₄O₄P | [1] |

| Molecular Weight | 319.93 g/mol | [1] |

| Alternate Names | 1,3-Dichloro-2-propanol Hydrogen Phosphate | [1] |

| Chemical Class | Dialkyl phosphate | [2] |

Synthesis and Formation

While specific laboratory synthesis protocols for Bis(1,3-dichloro-2-propyl) phosphate are not extensively detailed in publicly available literature, its formation is primarily understood through the metabolism of its parent compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The synthesis of organophosphates, in general, involves the esterification of phosphoric acid with alcohols.[3] For instance, the parent compound TDCPP is produced by the reaction of epichlorohydrin (B41342) with phosphorus oxychloride.[4]

The metabolic conversion of TDCPP to BDCPP is a key biotransformation pathway. In vivo studies in rats have shown that BDCPP is the major urinary metabolite following exposure to TDCPP.[5] This metabolic process is crucial for assessing exposure to the parent flame retardant.

Analytical Methodology

The quantification of BDCPP is essential for human biomonitoring studies to assess exposure to TDCPP. The most common matrix for analysis is urine.

Sample Preparation and Extraction

A widely used method for the extraction of BDCPP from urine involves mixed-mode anion exchange solid-phase extraction (SPE).[6] Isotope-labeled internal standards, such as Bis(1,3-dichloro-2-propyl) Phosphate-d10, are often employed to ensure accurate quantification.[7] Some methods also utilize enzymatic hydrolysis to account for any conjugated forms of the metabolite.[8]

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective detection of BDCPP.[6][9] Atmospheric pressure chemical ionization (APCI) is a common ionization source used in these methods.[6]

Table 1: Performance Characteristics of an LC-MS/MS Method for BDCPP in Urine

| Parameter | Value | Reference |

| Method Detection Limit (MDL) | 8 pg/mL | [6][9] |

| Recovery | 82 ± 10% to 91 ± 4% | [6][9] |

Toxicology and Biological Activity

As the primary metabolite of TDCPP, the toxicology of BDCPP is intrinsically linked to that of its parent compound. TDCPP is a suspected carcinogen and has been shown to induce tumors in the liver, kidney, and testes in animal studies.[4][10] While direct toxicological studies on BDCPP are limited, its role as a persistent metabolite suggests it may contribute to the overall toxicity of TDCPP.

Metabolism and Toxicokinetics

Following exposure to TDCPP, it is metabolized in the liver, primarily by cytochrome P450 enzymes.[11] In vitro studies using mouse liver microsomes have identified CYP2E1, CYP2D6, CYP1A2, and CYP2C19 as key enzymes in the biotransformation of TDCPP.[11] The major metabolite, BDCPP, is then excreted in the urine.[5] Studies in rats have shown that a significant portion of the administered TDCPP is excreted as BDCPP.[5]

Interaction with Nuclear Receptors and Signaling Pathways

Recent research has focused on the interaction of TDCPP and its metabolites with nuclear receptors, which may underlie some of its toxic effects.

-

Nuclear Receptor Activation: In vitro screenings have demonstrated that TDCPP can activate the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), while inhibiting the androgen receptor (AR).[12][13] The activation of PXR target genes has been observed in the livers of mice exposed to TDCPP.[12][13] Given that BDCPP is a major and persistent metabolite, it is plausible that it also interacts with these nuclear receptors.

-

PI3K/Akt Signaling Pathway: Studies in PC12 cells have shown that TDCPP exposure can inhibit cell viability and induce apoptosis by attenuating the PI3K/Akt/Myc signaling pathway.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies used in key studies related to TDCPP and its metabolite BDCPP.

Analysis of BDCPP in Urine by LC-MS/MS

-

Objective: To quantify the concentration of BDCPP in human urine samples.

-

Methodology:

-

Sample Preparation: Urine samples are spiked with an isotope-labeled internal standard (e.g., BDCPP-d10).

-

Solid-Phase Extraction (SPE): The samples are passed through a mixed-mode anion exchange SPE cartridge to isolate the acidic metabolites.

-

Elution: The analytes are eluted from the SPE cartridge.

-

LC-MS/MS Analysis: The eluate is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Reference: Based on the method described by Cooper et al. (2011).[6][9]

In Vitro Nuclear Receptor Activation Assay

-

Objective: To assess the potential of a compound to activate or inhibit nuclear receptors.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., PXR, FXR).

-

Treatment: The transfected cells are exposed to various concentrations of the test compound (e.g., TDCPP).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates receptor activation, while a decrease in the presence of a known agonist indicates inhibition.

-

-

Reference: Based on the principles of reporter gene assays used in studies such as Rashid et al. (2023).[12][13]

Visualizations

Metabolic Pathway of TDCPP

Caption: Metabolic conversion of TDCPP to its primary metabolite, BDCPP.

Experimental Workflow for BDCPP Analysis in Urine

Caption: Workflow for the analysis of BDCPP in urine samples.

Potential Interaction with Nuclear Receptor Signaling

References

- 1. scbt.com [scbt.com]

- 2. portal.ct.gov [portal.ct.gov]

- 3. Organophosphate - Wikipedia [en.wikipedia.org]

- 4. Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia [en.wikipedia.org]

- 5. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of tris (1, 3-dichloro-2-propyl) phosphate toxicology in PC12 cells by using digital gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of TDCPP to Bis(1,3-dichloro-2-propyl) phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a widely used organophosphate flame retardant that has come under scrutiny due to its potential for adverse health effects. A critical aspect of understanding its toxicological profile is its metabolism to Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), its primary and specific metabolite. This technical guide provides a comprehensive overview of the core metabolic pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways to serve as a resource for researchers in toxicology, pharmacology, and drug development.

The Core Metabolic Pathway: From TDCPP to BDCIPP

The biotransformation of TDCPP to BDCIPP is primarily an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver. This conversion is a key step in the detoxification and subsequent excretion of TDCPP.

The Role of Cytochrome P450 Enzymes

Phase I Metabolism: The central reaction in the formation of BDCIPP from TDCPP is an O-dealkylation reaction. This process is catalyzed by various CYP isoforms, with a significant contribution from CYP3A4.[1] Other isoforms, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19, have also been implicated in the metabolism of TDCPP.[2] The reaction involves the removal of one of the 1,3-dichloro-2-propyl groups from the phosphate ester, resulting in the formation of BDCIPP.

The Role of Glutathione S-Transferases (GSTs)

Phase II Metabolism: While the primary conversion to BDCIPP is a Phase I reaction, Phase II enzymes like Glutathione S-Transferases (GSTs) are crucial for the detoxification of a wide array of xenobiotics by conjugating them with glutathione, rendering them more water-soluble for excretion.[3][4][5] While direct evidence for the GST-mediated conjugation of BDCIPP is not extensively detailed in the current literature, it is a plausible subsequent step in the detoxification pathway for TDCPP metabolites. GSTs can act on electrophilic intermediates that may be formed during CYP-mediated metabolism.[4][5]

Quantitative Data on TDCPP Metabolism

The conversion of TDCPP to BDCIPP has been quantified in various experimental systems. The following tables summarize the available quantitative data to facilitate comparison.

| Parameter | Experimental System | Value | Reference |

| Conversion Rate | |||

| TDCPP to BDCIPP | Human Liver S9 Fraction | 68% | [6] |

| TDCPP to BDCIPP | Human Liver Microsomes (HLM) | 46% | [6] |

| TDCPP to BDCIPP | Rat Liver Homogenate | 43% | [6] |

| Metabolic Half-Life | |||

| TDCPP | Mouse Liver Microsomes | 1.8083 h | [2] |

| Kinetic Parameters (for the related compound TCIPP) | |||

| Vmax (BCIPP formation) | Human Liver Microsomes | 1470 ± 110 pmol/min/mg protein | [7] |

| Km (BCIPP formation) | Human Liver Microsomes | 96.1 ± 14.5 µM | [7] |

| Vmax (BCIPHIPP formation) | Human Liver Microsomes | 153.5 ± 4.0 pmol/min/mg protein | [7] |

| Km (BCIPHIPP formation) | Human Liver Microsomes | 80.2 ± 4.4 µM | [7] |

Table 1: Quantitative Data on the Metabolism of TDCPP and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TDCPP metabolism.

In Vitro Metabolism of TDCPP using Human Liver Microsomes

This protocol is designed to assess the conversion of TDCPP to BDCIPP in a controlled in vitro environment.

Materials:

-

Pooled human liver microsomes (HLM)

-

TDCPP stock solution (in a suitable solvent like DMSO or acetonitrile)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2, 3 mM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, MgCl2, and the desired concentration of HLM (e.g., 0.5 mg protein/mL).

-

Add the TDCPP stock solution to the incubation mixtures to achieve the desired final concentrations (e.g., a range from 1 to 100 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reactions at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of BDCIPP.

CYP Isoform Inhibition Assay

This protocol helps identify the specific CYP isoforms responsible for TDCPP metabolism using selective chemical inhibitors.

Materials:

-

All materials from the in vitro metabolism protocol.

-

Selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.).

Procedure:

-

Follow the setup for the in vitro metabolism assay.

-

Prior to the addition of TDCPP, add the specific CYP inhibitor at a concentration known to be selective for its target isoform. A control incubation without the inhibitor should be run in parallel.

-

Pre-incubate the microsomes with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

-

Add TDCPP to the mixture and initiate the reaction with the NADPH regenerating system.

-

Incubate for a fixed time point where the formation of BDCIPP is linear in the uninhibited control.

-

Terminate and process the samples as described in the previous protocol.

-

Compare the rate of BDCIPP formation in the presence and absence of the inhibitor to determine the percent inhibition. A significant reduction in BDCIPP formation indicates the involvement of the inhibited CYP isoform.

Quantification of BDCIPP in Urine by LC-MS/MS

This protocol outlines the analytical method for measuring BDCIPP in urine samples, a common biomarker for TDCPP exposure.

Materials:

-

Urine samples

-

BDCIPP and isotopically labeled BDCIPP internal standard

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Methanol (B129727), acetonitrile, and water (LC-MS grade)

-

Formic acid or other mobile phase modifiers

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

Spike the samples with the isotopically labeled internal standard.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to deconjugate any phase II metabolites if desired.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

-

Elute the analyte (BDCIPP) with a stronger solvent (e.g., methanol with a small percentage of formic acid).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate BDCIPP from other matrix components using a suitable C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid.

-

Detect and quantify BDCIPP using multiple reaction monitoring (MRM) in negative ion mode. The transition of the precursor ion to a specific product ion for both BDCIPP and its labeled internal standard is monitored for high selectivity and sensitivity.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic and signaling pathways, as well as a typical experimental workflow.

Caption: Metabolic pathway of TDCPP to BDCIPP.

Caption: Experimental workflow for in vitro TDCPP metabolism studies.

Caption: TDCPP-mediated activation of the PXR signaling pathway.

Caption: TDCPP-mediated activation of the FXR signaling pathway.

Conclusion

The metabolism of TDCPP to its primary metabolite, BDCIPP, is a critical determinant of its pharmacokinetic and toxicological properties. This process is predominantly mediated by CYP450 enzymes, with CYP3A4 playing a major role. The activation of nuclear receptors such as PXR and FXR by TDCPP suggests a broader impact on xenobiotic and endogenous metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the health effects of TDCPP and for the development of predictive models for risk assessment. Further research is warranted to fully elucidate the kinetic parameters of TDCPP metabolism in human systems and the downstream consequences of PXR and FXR activation.

References

- 1. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Environmental Fate and Transport of Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a prominent metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). As TDCPP is an additive flame retardant, it can be released from consumer products into the environment, leading to the formation and distribution of BDCIPP. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of BDCIPP, addressing its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. The information is intended to support researchers, scientists, and drug development professionals in evaluating the environmental risks associated with BDCIPP and its parent compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. While experimental data for BDCIPP are limited, the following table summarizes available information and predicted values. It is important to note that BDCIPP is a diester and can exist in anionic form depending on the environmental pH, which significantly influences its fate and transport.

Table 1: Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

| Property | Value | Source/Comment |

| IUPAC Name | bis(1,3-dichloropropan-2-yl) hydrogen phosphate | PubChem |

| CAS Number | 72236-72-7 | PubChem |

| Molecular Formula | C₆H₁₁Cl₄O₄P | PubChem |

| Molecular Weight | 320.93 g/mol | PubChem |

| pKa | 1.18 (estimated) | [1] |

| Water Solubility | Data not available | BDCIPP's ionic nature at environmental pH suggests higher water solubility than its parent compound, TDCPP. |

| Vapor Pressure | Data not available | Expected to be low due to its ionic character and low volatility of the parent TDCPP. |

| Henry's Law Constant | Data not available | Expected to be low, indicating a preference for partitioning into water rather than air. |

| log Kow (Octanol-Water Partition Coefficient) | Data not available | As an ionizable compound, the distribution will be pH-dependent (log Dow). |

| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | Mobility in soil will be influenced by soil pH and organic carbon content. |

Environmental Fate and Degradation

The persistence and transformation of BDCIPP in the environment are governed by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: The hydrolysis of organophosphate esters like BDCIPP is a significant degradation pathway in aquatic environments. While specific data for BDCIPP is scarce, the hydrolysis of its parent compound, TDCPP, is known to be slow at neutral pH, with estimated half-lives exceeding two years. However, hydrolysis rates can be significantly influenced by pH and the presence of metal (hydr)oxide minerals, which can catalyze the reaction.[2] In alkaline solutions, the degradation of similar organophosphate triesters is more rapid.[3][4]

Photolysis: Direct photolytic transformation data for BDCIPP is not widely available. Studies on TDCPP indicate that photodegradation can occur, particularly in the presence of photocatalysts like titanium dioxide (TiO₂), leading to the formation of byproducts.[2] This suggests that photolysis could be a relevant degradation pathway for BDCIPP in sunlit surface waters.

Biotic Degradation

BDCIPP is a primary metabolite of TDCPP, formed through biotransformation in various organisms, including microorganisms, fish, and mammals.[2][5] The microbial degradation of TDCPP has been observed, with some bacterial strains capable of hydrolyzing its ester bonds, a process that would lead to the formation of BDCIPP as an intermediate.[2] While BDCIPP is a product of biodegradation, it can also be further degraded by microorganisms. Studies on other organophosphate esters have shown that bacteria can utilize them as a source of carbon and phosphorus.[6] However, specific biodegradation half-lives for BDCIPP in soil and water under different redox conditions are not well-documented in the reviewed literature.

Table 2: Environmental Degradation of BDCIPP (Qualitative Overview)

| Degradation Process | Environmental Compartment | Influencing Factors | Rate/Potential |

| Hydrolysis | Water, Soil | pH (faster under alkaline conditions), Metal (hydr)oxide minerals (catalysis) | Generally slow at neutral pH, but can be significant under specific conditions. |

| Photolysis | Surface Water, Air | Sunlight intensity, Presence of photosensitizers/photocatalysts | Potentially relevant, but quantitative data are lacking. |

| Aerobic Biodegradation | Soil, Water, Sediment | Microbial community composition, Nutrient availability, Temperature | Occurs, but rates and half-lives are not well-defined for BDCIPP. |

| Anaerobic Biodegradation | Sediment, Anoxic zones | Redox potential, Microbial community | Likely to be slower than aerobic degradation for many organic pollutants. |

Environmental Transport and Mobility

The movement of BDCIPP between different environmental compartments is influenced by its physicochemical properties and environmental conditions.

Atmospheric Transport: BDCIPP itself is not expected to be highly volatile. However, its primary precursor, TDCPP, has a higher volatility and can undergo long-range atmospheric transport, primarily in the gas phase.[2] Subsequent deposition and transformation can lead to the presence of BDCIPP in remote environments.

Mobility in Water: As a polar and ionizable compound, BDCIPP is expected to be relatively mobile in water. Its transport will be governed by water flow and its partitioning behavior between the water column and suspended solids or sediments.

Mobility in Soil: The mobility of BDCIPP in soil is complex and depends on factors such as soil pH, organic carbon content, and clay mineralogy. Due to its anionic nature at typical environmental pH, it may exhibit weaker sorption to negatively charged soil particles compared to neutral organic compounds. However, interactions with positively charged sites on soil minerals or partitioning into soil organic matter can still occur, retarding its movement. Leaching to groundwater is a potential concern, particularly in soils with low organic matter content.

Bioaccumulation and Trophic Transfer

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all exposure routes (water, food, air).

Bioaccumulation and Trophic Transfer: BDCIPP has been detected in various biological samples, including fish tissues.[8][9] However, comprehensive studies on its bioaccumulation factor (BAF) and trophic magnification factor (TMF) are lacking. The rapid metabolism of the parent compound TDCPP to BDCIPP suggests that internal exposure to BDCIPP within organisms is significant.[5] The potential for BDCIPP to biomagnify through the food web is not well understood.

Table 3: Bioaccumulation Potential of BDCIPP

| Parameter | Value | Organism/Trophic Level | Source/Comment |

| Bioconcentration Factor (BCF) | Data not available | Fish | Parent compound TDCPP shows low to moderate BCF. |

| Bioaccumulation Factor (BAF) | Data not available | Aquatic organisms | - |

| Trophic Magnification Factor (TMF) | Data not available | Aquatic food webs | - |

Experimental Protocols

Accurate assessment of the environmental presence and fate of BDCIPP relies on robust analytical methodologies. The following sections outline typical experimental protocols for the analysis of BDCIPP in environmental matrices.

Analysis of BDCIPP in Water Samples

A common approach for the determination of BDCIPP in water involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline: SPE-LC-MS/MS for BDCIPP in Water

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and protect from light. Acidification to pH 2-3 may be necessary to preserve the analytes.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Filter the water sample (e.g., through a 0.45 µm glass fiber filter) to remove suspended solids.

-

Add an internal standard (e.g., deuterated BDCIPP) to the sample.

-

Condition an SPE cartridge (e.g., Oasis WAX or a polymeric reversed-phase sorbent) with methanol (B129727) followed by deionized water.

-

Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analytes from the cartridge with a suitable solvent (e.g., methanol, acetonitrile, or a mixture, sometimes with a modifier like ammonium (B1175870) hydroxide).[2][10]

-

Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation: Use a reversed-phase C18 column or a HILIC column for separation. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typically employed.[2][11]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically operated in negative ion mode.[2][11] Monitor specific precursor-to-product ion transitions for BDCIPP and its internal standard for quantification (Multiple Reaction Monitoring - MRM).

-

Analysis of BDCIPP in Soil and Sediment Samples

The analysis of BDCIPP in solid matrices like soil and sediment requires a more rigorous extraction step to release the analyte from the matrix.

Protocol Outline: Extraction and GC-MS or LC-MS/MS for BDCIPP in Soil/Sediment

-

Sample Preparation:

-

Air-dry or freeze-dry the soil/sediment sample and sieve to achieve a uniform particle size.

-

Homogenize the sample.

-

-

Extraction:

-

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Mix the sample with a dispersing agent (e.g., diatomaceous earth). Extract with a suitable solvent or solvent mixture (e.g., acetone/hexane, dichloromethane/acetone) at elevated temperature and pressure.[6][12]

-

Ultrasonic Extraction: Extract the sample with a solvent by sonication.

-

Soxhlet Extraction: A classic but time-consuming method involving continuous extraction with a solvent.

-

-

Extract Cleanup:

-

The crude extract often contains interfering substances that need to be removed before instrumental analysis.

-

Solid-Phase Extraction (SPE): Pass the extract through a cartridge containing a sorbent like silica (B1680970) gel, Florisil, or a combination of sorbents to remove polar and nonpolar interferences.[6]

-

Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.

-

-

Instrumental Analysis:

-

LC-MS/MS: As described for water samples. This is often preferred due to the polarity of BDCIPP.

-

Gas Chromatography-Mass Spectrometry (GC-MS): BDCIPP may require derivatization (e.g., methylation or silylation) to increase its volatility and thermal stability for GC analysis. The GC is typically coupled to a mass spectrometer for sensitive and selective detection.

-

Visualizations

Environmental Fate and Transport Pathways of BDCIPP

Caption: Environmental fate and transport pathways of BDCIPP.

Experimental Workflow for BDCIPP Analysis in Environmental Samples

Caption: General experimental workflow for the analysis of BDCIPP.

Conclusion

Bis(1,3-dichloro-2-propyl) phosphate is an environmentally relevant compound due to its formation from the widely used flame retardant TDCPP. While it is expected to be relatively mobile in water, its fate is complex and influenced by various abiotic and biotic degradation processes. A significant data gap exists for many of its key physicochemical properties, degradation rates, and bioaccumulation potential, necessitating further research to accurately assess its environmental risk. The analytical methods outlined provide a basis for monitoring its presence in different environmental compartments. This guide serves as a foundational resource for the scientific community to further investigate the environmental dynamics of BDCIPP.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Toxicokinetic Profile of Bis(1,3-dichloro-2-propyl) Phosphate in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). The ubiquitous presence of TDCIPP in consumer products and the environment has led to widespread human exposure, making the study of its metabolites crucial for understanding potential health risks. This technical guide provides a comprehensive overview of the toxicokinetics of BDCIPP in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME). It is important to note that the majority of available data is derived from studies where the parent compound, TDCIPP, was administered. This guide synthesizes the current understanding, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction

The study of the toxicokinetics of xenobiotics is fundamental to assessing their potential for toxicity. For metabolites such as BDCIPP, understanding their ADME properties is critical as they can be more or less toxic than the parent compound. This guide aims to provide a detailed resource for professionals in toxicology and drug development on the current state of knowledge regarding BDCIPP toxicokinetics in animal models, primarily focusing on rodent studies.

Absorption

Currently, there is a lack of direct studies on the absorption of BDCIPP following oral or dermal administration in animal models. The available information is inferred from studies involving the administration of its parent compound, TDCIPP. Following oral administration of TDCIPP to rats, it is understood to be absorbed from the gastrointestinal tract, after which it undergoes metabolism to form BDCIPP.

A study on various organophosphate esters in Sprague-Dawley rats reported that the absorption rates of these compounds are influenced by their hydrophobicity and molecular weight.[1] While specific data for BDCIPP is not provided, this suggests that its physicochemical properties would govern its absorption characteristics.

Distribution

Following the administration of TDCIPP in animal models, its metabolite BDCIPP has been found to distribute to various tissues. Studies in C57BL/6 mice have shown that BDCIPP tends to accumulate in the kidney and liver.[2]

Tissue Concentration Data

The following table summarizes the concentration of BDCIPP in various tissues of C57BL/6 mice after 35 consecutive days of oral administration of TDCIPP at a dose of 300 mg/kg body weight/day.[2]

| Tissue | Mean Concentration (ng/g wet weight) ± SD |

| Kidney | 2189.2 ± 420.7 |

| Liver | 1337.1 ± 249.6 |

| Muscle | Not Reported |

Data from a study where the parent compound, TDCIPP, was administered.

Metabolism

BDCIPP is the primary diester metabolite of TDCIPP. The metabolic conversion of TDCIPP to BDCIPP is a critical step in its biotransformation.

Metabolic Pathways

The metabolism of TDCIPP to BDCIPP and other metabolites is complex and involves several enzymatic reactions. The primary pathways include oxidative dealkylation, oxidative dehalogenation, reoxidation, and dehalogenation with dehydrogenation.[2] In vitro studies using mouse liver microsomes have identified several cytochrome P450 (CYP) isoforms, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19, as being involved in the biotransformation of TDCIPP.[3]

Metabolic pathway of TDCIPP to BDCIPP and subsequent excretion.

Excretion

BDCIPP is readily eliminated from the body, primarily through urine and feces.[2] Studies in mice have demonstrated that the concentrations of BDCIPP are significantly higher in urine and feces compared to the parent compound, TDCIPP, indicating that it is a major excretory product.[2]

Excretion Data

The following table shows the concentrations of BDCIPP in the urine and feces of C57BL/6 mice after 35 consecutive days of oral administration of TDCIPP at a dose of 300 mg/kg body weight/day.[2]

| Matrix | Mean Concentration (ng/g wet weight) ± SD |

| Urine | Significantly higher than TDCIPP (exact values not provided in abstract) |

| Feces | Significantly higher than TDCIPP (exact values not provided in abstract) |

Data from a study where the parent compound, TDCIPP, was administered.

Experimental Protocols

Hypothetical Experimental Workflow for a BDCIPP Toxicokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral gavage study.

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and female (to assess for sex-specific differences)

-

Age: 8-10 weeks

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Test Substance Preparation and Administration:

-

Test Substance: Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

-

Vehicle: Corn oil or another appropriate vehicle

-

Dose: A range of doses should be selected based on available toxicity data.

-

Administration: A single dose administered via oral gavage.

3. Sample Collection:

-

Blood: Serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) collected from the tail vein or via a cannulated jugular vein.

-

Urine and Feces: Collected at specified intervals using metabolic cages.

-

Tissues: At the termination of the study, key tissues (liver, kidney, muscle, fat, brain) are collected.

4. Sample Analysis:

-

Method: Quantification of BDCIPP in plasma, urine, feces, and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Toxicokinetic Parameters: Calculation of key parameters including:

-

Absorption rate constant (Ka)

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Software: Use of appropriate pharmacokinetic modeling software.

Generalized experimental workflow for a BDCIPP toxicokinetic study.

Conclusion and Future Directions

The toxicokinetics of BDCIPP in animal models are primarily understood through studies of its parent compound, TDCIPP. The available data indicates that BDCIPP is a major metabolite that is distributed to the liver and kidneys and is readily excreted in urine and feces. However, there is a clear knowledge gap regarding the specific toxicokinetic parameters of BDCIPP when administered directly. Future research should focus on conducting dedicated toxicokinetic studies of BDCIPP to accurately determine its absorption, bioavailability, half-life, clearance, and volume of distribution. Such studies are essential for a more complete risk assessment of TDCIPP and its metabolites.

References

In Vitro Metabolism of TDCPP to BDCPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a high-production-volume organophosphate flame retardant ubiquitously detected in the environment and human tissues. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. This technical guide provides an in-depth overview of the in vitro metabolism of TDCPP to its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP). The focus is on the enzymatic processes, quantitative data from various in vitro systems, and detailed experimental protocols for researchers in toxicology and drug development.

Metabolic Pathway of TDCPP to BDCPP

The primary metabolic transformation of TDCPP to BDCPP is an oxidative dealkylation reaction. This biotransformation is predominantly mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver.[1][2] Specifically, the CYP3A4 isoform has been identified as having the highest activity towards TDCPP metabolism.[2]

The reaction involves the hydroxylation of a carbon atom adjacent to the ester oxygen, followed by the cleavage of the ester bond, releasing a dichloropropanol (B8674427) molecule and forming the diester metabolite, BDCPP. This metabolic step is a critical detoxification pathway, as BDCPP is generally considered less biologically active than the parent compound, TDCPP.[3]

Caption: Metabolic conversion of TDCPP to BDCPP via oxidative dealkylation.

Quantitative Data on In Vitro Metabolism

The following tables summarize quantitative data from various in vitro studies on TDCPP metabolism. These studies typically utilize human or animal liver microsomes, which are rich in CYP enzymes.

Table 1: Metabolic Stability of TDCPP in Liver Microsomes

| In Vitro System | Species | Half-life (t½) | % Metabolized (Time) | Reference |

| Liver Microsomes | Mouse | 1.8083 hours | Not Reported | [4] |

| Liver S9 Fraction | Human | Not Reported | 68% (1 hour) | [5] |

| Liver Microsomes | Human | Not Reported | 46% (1 hour) | [5] |

Table 2: Enzyme Kinetics of TDCPP Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Human CYP3A4 | BMS-275183 | 1.3 - 2.4 | Not Reported | [6] |

Table 3: Quantification of BDCPP in In Vitro and Biological Samples

| Matrix | Analyte | Concentration Range | Method Detection Limit (MDL) | Analytical Method | Reference |

| Human Urine | BDCPP | 46 - 1,662 pg/mL | 8 pg/mL | LC-MS/MS | [1][7] |

| Human Urine | BDCPP | Not Reported | 0.05 ng/mL | LC-MS/MS | [5] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro TDCPP metabolism assay using human liver microsomes.

Objective

To determine the metabolic stability and metabolite formation of TDCPP when incubated with human liver microsomes.

Materials and Reagents

-

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

-

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal standard (e.g., deuterated BDCPP)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

Caption: Workflow for in vitro metabolism of TDCPP using human liver microsomes.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of TDCPP in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).

-

Prepare working solutions of TDCPP by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Thaw the pooled human liver microsomes on ice.

-

In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.

-

Add the human liver microsomes to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

-

Add the TDCPP working solution to the microsome suspension to reach the desired final concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Quenching and Preparation:

-

At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of TDCPP and BDCPP.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer parameters for the detection of the parent compound and its metabolite. Multiple Reaction Monitoring (MRM) is typically used for quantification.

-

Data Analysis

-

Calculate the percentage of TDCPP remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) of TDCPP by plotting the natural logarithm of the percentage of TDCPP remaining versus time and fitting the data to a first-order decay model.

-

Quantify the formation of BDCPP at each time point using a calibration curve prepared with the BDCPP standard.

Conclusion

The in vitro metabolism of TDCPP to BDCPP is a key detoxification pathway mediated primarily by CYP3A4. The experimental protocols outlined in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate the metabolic fate of TDCPP and other xenobiotics. The quantitative data presented, while highlighting the need for more comprehensive kinetic studies, offers valuable benchmarks for future research in the fields of toxicology and drug metabolism.

References

- 1. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genotoxicity of Bis(1,3-dichloro-2-propyl) phosphate

Affiliation: Google Research

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to the rapid metabolism of the parent compound, BDCIPP is frequently used as a biomarker for human exposure to TDCPP. While direct genotoxicity testing on BDCIPP is limited in publicly available literature, the genotoxic potential of TDCPP has been investigated through various assays. It is scientifically established that the toxicity of a parent compound is often mediated through its metabolites. Therefore, understanding the genotoxicity of TDCPP provides critical insights into the potential hazards of BDCIPP. This technical guide summarizes the available quantitative data on the genotoxicity of TDCPP, details the experimental protocols for key assays, and visualizes the proposed mechanisms and workflows. This information is intended for researchers, scientists, and drug development professionals engaged in toxicological and safety assessments.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production-volume flame retardant used in a wide array of consumer products, including furniture, electronics, and textiles. Human exposure is widespread, primarily through inhalation and ingestion of contaminated dust. Following absorption, TDCPP is metabolized to Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), which is then excreted in urine.[1] The detection of BDCIPP in the majority of the US population confirms ubiquitous exposure to the parent compound.[1]

Concerns over the safety of TDCPP and its metabolites have grown, with studies linking exposure to various adverse health effects. Of particular importance is the potential for genotoxicity—the ability of a substance to damage DNA and chromosomal integrity. Such damage can lead to mutations and increase the risk of cancer. While TDCPP itself has been the subject of numerous genotoxicity studies, data directly assessing BDCIPP is scarce. However, studies have shown that TDCPP requires metabolic activation to become mutagenic, strongly implicating its metabolites in its genotoxic activity.[2] This guide will focus on the genotoxicity of the parent compound, TDCPP, as a surrogate for understanding the potential risks associated with its primary metabolite, BDCIPP.

Quantitative Genotoxicity Data

The genotoxicity of TDCPP has been evaluated in a range of in vitro and in vivo assays. The most frequently employed methods include the Comet assay for DNA strand breaks, the micronucleus test for chromosomal damage, and the Ames test for mutagenicity. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of In Vitro DNA Damage (Comet Assay) for TDCPP

| Cell Line | Endpoint | Concentration (µM) | Result | Reference |

| RAW264.7 (murine macrophages) | % Tail DNA | 10 | Statistically significant increase | [3] |

| RAW264.7 (murine macrophages) | Olive Tail Moment | 10 | Statistically significant increase | [3] |

| HepG2 (human liver cells) | Olive Tail Moment (OTM) | 100 | 6.55-fold increase vs. control | [4] |

| HepG2 (human liver cells) | Olive Tail Moment (OTM) | 200 | 16.58-fold increase vs. control | [4] |

| HepG2 (human liver cells) | Olive Tail Moment (OTM) | 400 | 30.58-fold increase vs. control | [4] |

Table 2: Summary of In Vitro Cytogenetic Damage (Micronucleus Test) for TCPP*

| Cell Line | Treatment Condition | Concentration (µg/mL) | Result (% Micronucleated Cells) | Reference |

| Human Lymphocytes | - S9 mix | 10 | No significant increase | [5] |

| Human Lymphocytes | - S9 mix | 20 | No significant increase | [5] |

| Human Lymphocytes | - S9 mix | 30 | Marginally significant increase | [5] |

| Human Lymphocytes | - S9 mix | 40 | Marginally significant increase | [5] |

*Data shown is for the related compound Tris(chloropropyl) phosphate (TCPP) as direct quantitative data for TDCPP/BDCIPP in the micronucleus assay was limited in the reviewed literature. This provides context for the potential cytogenetic effects of chlorinated organophosphate flame retardants.

Table 3: Summary of Mutagenicity (Ames Test) for TDCPP

| S. typhimurium Strain | Metabolic Activation (S9) | Concentration | Result | Reference |

| TA100 | Required | Not specified | Mutagenic | [2] |

| Multiple Strains | With and without | Up to 1 mM | Negative | [5][6] |

Note: There are conflicting reports regarding the mutagenicity of TDCPP in the Ames test. Early studies indicated mutagenic potential with metabolic activation, while some later studies on related compounds did not observe this effect.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of genotoxicity. Below are generalized protocols for the key assays mentioned, based on common practices in the field.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Culture and Treatment: Cells (e.g., HepG2, RAW264.7) are cultured under standard conditions and treated with various concentrations of the test compound (e.g., TDCPP) and appropriate controls (vehicle and positive) for a defined period (e.g., 24-72 hours).[3][7]

-

Cell Embedding: Approximately 1x10^5 cells are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (NaOH, EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: An electric field (e.g., 25 V, 300 mA) is applied for a set time (e.g., 20-30 minutes). Fragmented DNA (containing breaks) migrates from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and olive tail moment.[8][9]

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

-

Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, V79, TK6) is cultured and exposed to the test compound across a range of concentrations, with and without metabolic activation (S9 mix).[10][11]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells, allowing for the specific analysis of cells that have completed one round of nuclear division.

-

Harvesting and Slide Preparation: After an appropriate incubation period (e.g., 1.5-2 cell cycles), cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Under a microscope, at least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by calculating the Replication Index (RI).[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive test result occurs when the test chemical causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow.

-

Strain Preparation: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.[12]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital.

-

Exposure: The test compound, bacterial culture, and (if required) S9 mix are combined in a tube.

-